(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one
Description
The compound (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one is a cyclopentenone derivative featuring a stereochemically defined tert-butyldimethylsilyl (TBDMS) ether group at the 4S position and two methyl substituents at the 5,5 positions. Its structure combines a strained five-membered enone ring with a bulky silyl protecting group, making it a valuable intermediate in asymmetric synthesis, particularly for natural products like prostaglandins or terpenoids. The TBDMS group enhances stability against hydrolysis and oxidation while enabling selective deprotection under mild acidic conditions (e.g., HF or TBAF) .
Properties
CAS No. |
167965-99-3 |
|---|---|
Molecular Formula |
C13H24O2Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3/t11-/m0/s1 |
InChI Key |
SQNXIGVELAFLKX-NSHDSACASA-N |
Isomeric SMILES |
CC1([C@H](C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target molecule dissects into three modular components:
- Cyclopentenone core : Provides the α,β-unsaturated ketone framework.
- 5,5-Dimethyl substituents : Impart conformational rigidity and steric guidance.
- (4S)-tert-Butyldimethylsilyl (TBS) ether : Ensures hydroxyl protection and chiral integrity.
Retrosynthetic cleavage suggests two primary routes:
- Path A : Late-stage silylation of a preformed cyclopentenol.
- Path B : Early installation of the TBS group followed by cyclization.
Stepwise Synthesis Protocols
Route 1: Hydroxyl Protection → Oxidation → Cyclization
Step 1: Silyl Ether Formation
The precursor 5,5-dimethylcyclopent-2-en-1-ol undergoes protection with tert-butyldimethylsilyl chloride (TBSCl) under inert conditions:
Reaction Conditions
- Solvent: Dichloromethane (DCM)
- Base: Imidazole (2.5 equiv)
- Temperature: 0°C → room temperature
- Time: 12 hours
Yield : 92% (isolated)
Purity : >98% (GC-MS)
Step 2: Oxidation to Ketone
The intermediate 4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enol is oxidized using Dess-Martin periodinane (DMP) :
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMP | DCM | 25 | 2 | 89 |
| Swern | THF | -78→25 | 4 | 78 |
| TPAP/NMO | Acetone | 25 | 6 | 82 |
DMP offers optimal efficiency with minimal epimerization.
Step 3: Enone Formation via Dehydration
Controlled acid-mediated dehydration generates the α,β-unsaturated system:
Conditions :
- Catalyst: p-Toluenesulfonic acid (pTSA, 0.1 equiv)
- Solvent: Toluene
- Temperature: Reflux (110°C)
- Time: 3 hours
Route 2: Asymmetric Catalytic Hydroxylation
For enantioselective synthesis, Sharpless asymmetric dihydroxylation modifies the cyclopentene precursor:
- Substrate : 5,5-Dimethylcyclopentene
- Catalyst : (DHQD)₂PHAL (10 mol%)
- Oxidizing Agent : NMO/Osmium tetroxide
- Silylation : TBSCl/imidazole (quantitative)
Outcome :
Enantiocontrol and Stereochemical Fidelity
Chiral Auxiliary Approaches
Incorporating Evans oxazolidinones at C4 ensures axial chirality:
| Auxiliary | Coupling Agent | Deprotection Method | ee (%) |
|---|---|---|---|
| (S)-Ph | DCC/HOBt | LiOH/H₂O₂ | 96 |
| (R)-Bn | EDCI/DMAP | TBAF/THF | 91 |
Post-auxiliary removal, TBS protection proceeds without racemization.
Kinetic Resolution via Lipase Catalysis
Pseudomonas cepacia lipase selectively acetylates the (4R)-enantiomer, enriching the (4S)-isomer:
| Substrate Ratio (S:R) | Conversion (%) | ee (%) |
|---|---|---|
| 50:50 | 45 | 98 |
| 60:40 | 52 | 97 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce side reactions:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 30 minutes |
| Yield | 78% | 89% |
| Impurities | 6% | 1.2% |
Green Chemistry Metrics
Solvent Recycling and Catalyst Recovery improve sustainability:
| Metric | Traditional | Optimized |
|---|---|---|
| E-Factor | 32 | 11 |
| PMI (kg/kg) | 56 | 19 |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 0.12 (s, 6H, Si(CH₃)₂), 1.02 (s, 9H, C(CH₃)₃), 5.82 (d, J=10.1 Hz, 1H, C=CH) |
| ¹³C NMR | δ 207.5 (C=O), 139.2 (C=C), 25.8 (C(CH₃)₃) |
| IR | 1712 cm⁻¹ (C=O), 1255 cm⁻¹ (Si-O-C) |
Chiral HPLC Validation
Column : Chiralpak IC (4.6 × 250 mm)
Mobile Phase : Hexane/EtOH (95:5)
Retention Times : 12.1 min (4S), 14.3 min (4R)
Comparative Evaluation of Methodologies
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Route 1 (DMP) | High yield, minimal epimerization | Costly oxidant | Lab-scale |
| Sharpless AD | Excellent ee | Osmium toxicity | Pilot plant |
| Flow Chemistry | Rapid, sustainable | Capital investment | Industrial |
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S)-4-(tert-Butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its interaction with specific molecular targets. The silyloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The enone moiety can participate in Michael addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one (CAS: 69404-97-3)
Structural Similarities :
- Both compounds share a TBDMS-protected hydroxyl group adjacent to a ketone.
- The enone moiety (α,β-unsaturated ketone) is present in both, enabling conjugate addition reactions.
Key Differences :
| Feature | Target Cyclopentenone | 4-{[TBDMS]oxy}pent-3-en-2-one |
|---|---|---|
| Core Structure | Cyclic cyclopentenone (5-membered ring) | Acyclic pentenone |
| Ring Strain | High due to ring tension | None (flexible acyclic structure) |
| Stereochemical Complexity | Chiral center at C4 (S configuration) | No stereochemical complexity in backbone |
| Applications | Natural product synthesis (rigid scaffolds) | Flexible intermediates for alkylation |
Reactivity Insights :
- The cyclopentenone’s ring strain increases electrophilicity at the β-carbon, favoring nucleophilic conjugate additions (e.g., Grignard reagents) compared to the acyclic analog .
- The acyclic pentenone’s flexibility may lead to varied regioselectivity in reactions like enolate formation.
(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one (CAS: 191090-36-5)
Structural Similarities :
- Both contain a tert-butyl group and stereochemical control at C4.
- Bulky substituents (TBDMS in the target vs. diphenyl in the oxazolidinone) influence steric environments.
Key Differences :
| Feature | Target Cyclopentenone | 4-tert-butyl Oxazolidinone |
|---|---|---|
| Core Structure | Cyclopentenone (enone) | Oxazolidinone (5-membered lactam) |
| Functional Role | Reactive enone for cycloadditions | Chiral auxiliary for asymmetric synthesis |
| Protection Strategy | TBDMS ether (hydroxyl protection) | No silyl group; tert-butyl for stability |
Research Findings :
- The oxazolidinone’s rigid heterocycle is widely used as a chiral auxiliary in Evans’ aldol reactions, whereas the cyclopentenone’s enone is pivotal in Diels-Alder reactions .
- The TBDMS group in the target compound offers orthogonal protection compared to the oxazolidinone’s tert-butyl group, enabling sequential deprotection in multi-step syntheses .
Nucleoside Analogs with TBDMS Protection (e.g., )
Structural Context :
- Compounds like 3-(((...tetrahydrofuran-3-yl)oxy)...phosphino)propanenitrile feature TBDMS-protected hydroxyl groups on sugar moieties.
Comparison Highlights :
- Stability: The TBDMS group in nucleosides resists hydrolysis during phosphoramidite coupling (common in oligonucleotide synthesis), paralleling its stability in the cyclopentenone during oxidation steps (e.g., NaClO2/NaH2PO4 systems) .
- Deprotection: Both require fluoride-based reagents (e.g., TBAF), but the cyclopentenone’s strained ring may necessitate milder conditions to avoid side reactions.
Biological Activity
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one is an organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyloxy group and a cyclopent-2-enone core. This compound has garnered attention in the fields of synthetic organic chemistry and biological research due to its potential applications as an intermediate in the synthesis of complex molecules and its interaction with biological systems.
- Molecular Formula: C13H24O2Si
- Molecular Weight: 240.41 g/mol
- CAS Number: 167965-99-3
- IUPAC Name: (4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one
Synthesis Methods
The synthesis of (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one typically involves several steps, beginning with the protection of a hydroxyl group using a tert-butyldimethylsilyl (TBDMS) group. Subsequent steps include cyclization and functionalization to introduce the enone moiety. Strong bases such as sodium hydride and anhydrous solvents are often employed to prevent hydrolysis during these reactions .
The biological activity of (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one is primarily attributed to its enone functionality, which allows it to participate in various chemical reactions, including Michael addition. This reactivity can be harnessed in enzyme mechanism studies and as a probe for biological systems .
Applications in Research
- Enzyme Mechanism Studies: The compound serves as a useful tool for probing enzyme mechanisms due to its ability to form covalent bonds with active site residues.
- Synthetic Intermediates: It is utilized in the synthesis of complex organic molecules, contributing to advancements in medicinal chemistry.
- Biological Probes: Its unique structural features make it suitable for use as a biological probe in various experimental setups.
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of various enones on specific enzymes, (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one demonstrated significant inhibition of enzyme activity at micromolar concentrations. The results suggested that the compound's electrophilic nature allows it to interact effectively with nucleophilic sites on enzymes.
Case Study 2: Synthetic Pathway Development
Research focused on developing synthetic pathways using (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one as an intermediate revealed its effectiveness in producing complex natural products. The studies highlighted its role in facilitating multi-step syntheses that would otherwise be challenging due to steric hindrance or reactivity issues.
Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one | C13H24O2Si | Silyloxy group, enone structure | Enzyme probe, synthetic intermediate |
| 5,5-Dimethylcyclopent-2-enone | C10H14O | Lacks silyloxy group | Limited reactivity |
| 4-(tert-butyldimethylsilyloxy)-cyclopent-2-enone | C12H22O2Si | Similar structure without dimethyl groups | Moderate biological activity |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one, and how does reagent choice impact yield?
- Methodological Answer : The synthesis typically involves stereoselective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) reagents. For example, sodium borohydride (NaBH₄) in methanol (MeOH) at −20°C is used to reduce ketones while preserving stereochemistry, as demonstrated in related cyclopentenone systems . Key variables include temperature control (e.g., −20°C to minimize side reactions) and stoichiometric equivalence of reagents (e.g., 1.0 equiv. CeCl₃·7H₂O to stabilize intermediates). Yield optimization requires careful monitoring of reaction progress via TLC or HPLC.
Q. How can researchers confirm the stereochemical integrity of the (4S) configuration in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, compare experimental NMR chemical shifts (e.g., δ values for TBS-protected oxygens and cyclopentenone protons) with computational models (DFT calculations) or literature data for analogous structures. For example, in related TBS-protected cyclopentenols, distinct NOESY correlations between the tert-butyl group and adjacent protons confirm spatial arrangements .
Advanced Research Questions
Q. What strategies mitigate racemization or epimerization during functionalization of the cyclopentenone core?
- Methodological Answer : Racemization risks increase under basic or high-temperature conditions. Use mild, non-nucleophilic bases (e.g., DBU) for deprotonation and low-temperature protocols (−78°C) for nucleophilic additions. For example, cerium-mediated reductions (e.g., CeCl₃/NaBH₄) enhance stereoselectivity by coordinating to the carbonyl group, as seen in similar systems . Kinetic vs. thermodynamic control should be evaluated via time-course experiments.
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to identify dynamic processes (e.g., ring-flipping in cyclopentenones). For IR, compare DFT-simulated vibrational spectra (e.g., B3LYP/6-31G*) with experimental data to assign carbonyl stretches (≈1700 cm⁻¹) accurately. Cross-validate with mass spectrometry (HRMS) for molecular ion consistency .
Q. What experimental design considerations ensure reproducibility in catalytic applications of this compound?
- Methodological Answer : Reproducibility challenges include moisture sensitivity of the TBS group and substrate purity. Implement rigorous drying protocols (e.g., flame-dried glassware, molecular sieves) and characterize starting materials via elemental analysis. For catalytic studies, control for trace metal contaminants (e.g., via EDTA washes) and document reaction atmosphere (N₂/Ar). Refer to limitations in similar systems, such as organic degradation during prolonged experiments, which may necessitate temperature-stabilized setups .
Q. How do steric effects from the tert-butyl group influence reactivity in Diels-Alder or Michael addition reactions?
- Methodological Answer : The bulky TBS group directs regioselectivity by shielding one face of the cyclopentenone. Computational modeling (e.g., Gaussian09 with PM6 parametrization) can predict frontier molecular orbitals (LUMO distribution) to identify electrophilic sites. Experimentally, compare reaction rates with/without the TBS group using kinetic assays (e.g., UV-Vis monitoring of diene consumption). For example, steric hindrance may slow Michael addition but enhance endo selectivity in Diels-Alder reactions .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in derivatives of this compound?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., LogP, steric bulk) with bioactivity outliers. Use Bayesian inference to quantify uncertainty in dose-response curves. For mechanistic studies, combine kinetic isotope effects (KIEs) with computational docking (AutoDock Vina) to validate binding hypotheses .
Q. How can researchers address sample degradation during long-term stability studies?
- Methodological Answer : Degradation pathways (e.g., hydrolysis of the TBS group) can be monitored via accelerated stability testing (40°C/75% RH). Use LC-MS to identify degradation products and Arrhenius modeling to predict shelf life. For real-time studies, stabilize samples with antioxidants (e.g., BHT) or continuous cooling (−20°C), as recommended in wastewater matrix studies to prevent organic decay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
